Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H21ClN4O2. It is a derivative of piperazine and pyrimidine, which are both significant in medicinal chemistry due to their biological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of 6-chloro-2-methylpyrimidine with tert-butyl piperazine-1-carboxylate. The reaction is usually carried out under microwave conditions to achieve high yields. The process involves the condensation of the pyrimidine derivative with the piperazine derivative in the presence of a suitable base, such as triethylamine, in a solvent like acetonitrile .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-chloro-6-methylpyrimidin-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate is unique due to the presence of both the pyrimidine and piperazine rings, which confer specific chemical and biological properties. The chlorine atom on the pyrimidine ring allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-10-16-11(15)9-12(17-10)18-5-7-19(8-6-18)13(20)21-14(2,3)4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNJQIINOHRIQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595673 | |
Record name | tert-Butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203519-37-3 | |
Record name | 1,1-Dimethylethyl 4-(6-chloro-2-methyl-4-pyrimidinyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203519-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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